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Compound of Interest

2-(aminomethyl)-N,N-
Compound Name:
dimethylaniline

Cat. No.: B1271461

This technical guide provides a comprehensive overview of 2-(aminomethyl)-N,N-
dimethylaniline, a versatile substituted aniline derivative. It is intended for researchers,
scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug
development. This document details the compound’'s nomenclature, physicochemical
properties, a plausible synthetic route, and its application in the synthesis of heterocyclic
compounds.

Compound Identification and Properties

The compound of interest is a disubstituted aniline with both a tertiary amine (-N(CHs)z2) and an
aminomethyl (-CHzNH2z) group at the ortho position.

IUPAC Name: 2-(aminomethyl)-N,N-dimethylaniline
Synonyms:

e N-[2-(Aminomethyl)phenyl]-N,N-dimethylamine

e 0-(N,N-dimethylamino)benzylamine

e [2-(aminomethyl)phenyl]ldimethylamine

CAS Number: 57678-45-2
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A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-(aminomethyl)-N,N-dimethylaniline

Property Value Reference

Molecular Formula CoH14N2 [PubChem CID: 12586115]
Molecular Weight 150.22 g/mol [PubChem CID: 12586115]
Exact Mass 150.1157 g/mol [PubChem CID: 12586115]
Physical Form Liquid [Sigma-Aldrich]

Boiling Point 60 °C at 0.05 mmHg [LabSolutions]

XLogP3 1.3 [PubChem CID: 12586115]
Hydrogen Bond Donor Count 1 [PubChem CID: 12586115]
Hydrogen Bond Acceptor

Count 2 [PubChem CID: 12586115]
Storage Conditions 2-8°C, Keepn dark place, [BLDpharm]

Sealed in dry

Synthesis of 2-(aminomethyl)-N,N-dimethylaniline

A robust and common method for the synthesis of primary amines is the reduction of the
corresponding nitrile. For 2-(aminomethyl)-N,N-dimethylaniline, a logical precursor is 2-
(dimethylamino)benzonitrile. The reduction can be effectively carried out using a strong hydride
reducing agent such as Lithium Aluminum Hydride (LiAlIHa4).

Experimental Protocol: Reduction of 2-
(dimethylamino)benzonitrile

This protocol is a general procedure for the LiAlH4 reduction of nitriles to primary amines and is
applicable for the synthesis of the title compound.

Materials:
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2-(dimethylamino)benzonitrile

Lithium Aluminum Hydride (LiAIH4)

Anhydrous Tetrahydrofuran (THF)

Water

10% aqueous Sodium Hydroxide (NaOH)

Anhydrous Sodium Sulfate (NazS0a4) or Magnesium Sulfate (MgSOa)
Ethyl acetate or Dichloromethane (DCM)

Celite or other filter aid

Procedure:

To a stirred suspension of LiAlH4 (1.5 equivalents) in anhydrous THF (10 volumes relative to
the nitrile) under a nitrogen atmosphere at 0 °C, a solution of 2-(dimethylamino)benzonitrile
(1.0 equivalent) in anhydrous THF is added dropwise.

After the addition is complete, the reaction mixture is allowed to warm to room temperature
and stirred for approximately 4 hours. The progress of the reaction should be monitored by
Thin-Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled back to 0 °C.

The reaction is carefully quenched by the sequential, dropwise addition of water (1 mL for
every 1 g of LiAlH4 used), followed by 10% aqueous NaOH (1.5 mL for every 1 g of LiAlHa4),
and finally water again (3 mL for every 1 g of LiAlH4). This procedure is known as the Fieser
workup and is designed to produce a granular precipitate that is easy to filter.

The resulting suspension is stirred at room temperature for 15 minutes, then filtered through
a pad of Celite. The filter cake is washed thoroughly with ethyl acetate or DCM.

The filtrate is transferred to a separatory funnel. The organic layer is separated, washed with
water and then with brine, dried over anhydrous NazSOu4, filtered, and concentrated under
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reduced pressure to yield the crude 2-(aminomethyl)-N,N-dimethylaniline.

« If necessary, the crude product can be purified by vacuum distillation or column
chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway from the nitrile precursor to the final
amine product.
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Caption: Synthetic workflow for 2-(aminomethyl)-N,N-dimethylaniline.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1271461?utm_src=pdf-body
https://www.benchchem.com/product/b1271461?utm_src=pdf-body-img
https://www.benchchem.com/product/b1271461?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Application in Heterocycle Synthesis

2-(Aminomethyl)-phenylamine derivatives are valuable precursors for the synthesis of various
nitrogen-containing heterocyclic compounds. A recent study highlights their use in the N-N
bond-forming oxidative cyclization to produce indazoles, which are important scaffolds in
medicinal chemistry.

Experimental Protocol: Synthesis of 2H-Indazoles

The following protocol describes the synthesis of a 2H-indazole derivative using a 2-
(aminomethyl)-phenylamine substrate, such as the title compound.[1]

Materials:

e 2-(aminomethyl)-N,N-dimethylaniline (or other 2-aminomethyl-phenylamine substrate)
e Methanol (MeOH)

o Ammonium molybdate ((NH4)2M00Oa4)

o 30% aqueous Hydrogen Peroxide (H202)

e 10% aqueous Sodium Thiosulfate (Naz2S203)

e Saturated aqueous Sodium Bicarbonate (NaHCOs)

e Dichloromethane (DCM)

Magnesium Sulfate (MgSQa)

Procedure:

e A solution of the 2-(aminomethyl)-N,N-dimethylaniline substrate (1.0 equivalent) in
methanol (e.g., 40-100 mg in 3 mL) is cooled to O °C in an ice bath.[1]

o Ammonium molybdate (1.0 equivalent) and 30% aqueous H202 (10.0 equivalents) are added
to the cooled solution.[1]
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e The reaction mixture is stirred at room temperature for 1-24 hours, with the reaction progress
monitored by HPLC/MS until the starting material is consumed.[1]

o After completion, the mixture is cooled back to 0 °C and the reaction is quenched by the
addition of 10% aqueous Na=S20s solution (e.g., 2 mL).[1]

e The mixture is diluted with water and neutralized with saturated aqueous NaHCOs solution.

[1]
e The aqueous mixture is extracted three times with DCM.[1]
e The combined organic phases are dried over MgSOea, filtered, and concentrated in vacuo.

e The crude product is then purified by preparative chromatography to yield the desired
indazole.[1]

Proposed Reaction Pathway

The transformation involves an oxidative cyclization where a new N-N bond is formed. The
proposed mechanism suggests the oxidation of the anilinic nitrogen to a nitroso intermediate,
which then undergoes an intramolecular nucleophilic attack by the primary amine of the
aminomethyl group, followed by cyclization and dehydration to form the indazole ring.[1]
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Caption: Proposed pathway for indazole synthesis from the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1271461?utm_src=pdf-body-img
https://www.benchchem.com/product/b1271461?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 1. prepchem.com [prepchem.com]

 To cite this document: BenchChem. [In-Depth Technical Guide: 2-(Aminomethyl)-N,N-
dimethylaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271461#2-aminomethyl-n-n-dimethylaniline-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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